![molecular formula C17H17ClN2O B2986376 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole CAS No. 615279-33-9](/img/structure/B2986376.png)
1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole” consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the available resources.Applications De Recherche Scientifique
Antimicrobial and Antiprotozoal Activities Research has demonstrated the potential of benzimidazole derivatives, including those structurally related to 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole, in antimicrobial and antiprotozoal applications. These compounds have shown considerable activity against a range of pathogenic bacteria, fungi, and protozoa. For instance, novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing potential against gram-positive and gram-negative bacteria as well as yeast. This suggests a promising avenue for developing new treatments for infectious diseases (El-masry, Fahmy, & Abdelwahed, 2000; Fahmy, El-masry, & Abdelwahed, 2001).
Agricultural Applications Benzimidazole derivatives have also found applications in agriculture, particularly in the development of fungicide delivery systems. Solid lipid nanoparticles and polymeric nanocapsules containing benzimidazole compounds have been investigated for their ability to improve the delivery and efficacy of fungicides. These systems have shown potential in enhancing the stability and reducing the toxicity of fungicides, offering new strategies for the prevention and treatment of fungal diseases in plants (Campos et al., 2015).
Antioxidant and Biological Activities Benzimidazole derivatives have been explored for their antioxidant and biological activities. These compounds have been synthesized and evaluated for their abilities to inhibit glycation and scavenge free radicals, showing promising antioxidant properties. This research indicates potential therapeutic applications of benzimidazole derivatives in combating oxidative stress-related diseases (Taha et al., 2014).
Chemical Synthesis and Reactivity The chemical synthesis and reactivity of benzimidazole derivatives are of significant interest in the development of new pharmaceuticals and materials. Studies have focused on the synthesis of novel benzimidazole compounds and their subsequent evaluation for various biological activities, including antimicrobial and antiprotozoal effects. This research underpins the versatility and potential of benzimidazole derivatives in various scientific and industrial applications (Valdez-Padilla et al., 2009).
Propriétés
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-13-19-16-5-2-3-6-17(16)20(13)11-4-12-21-15-9-7-14(18)8-10-15/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLJZRBFRPHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)
![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)
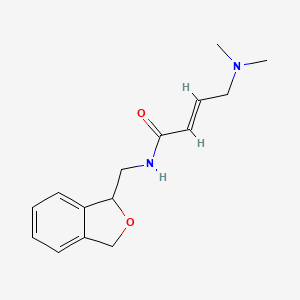
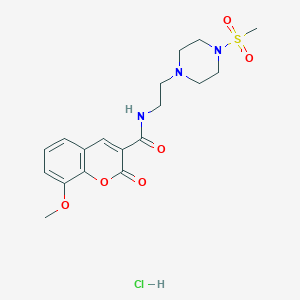
![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)


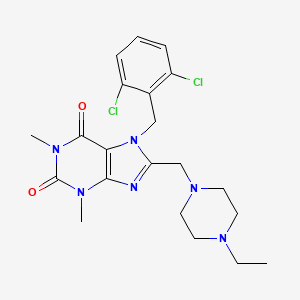

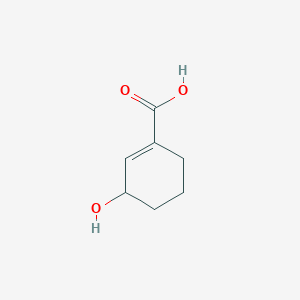
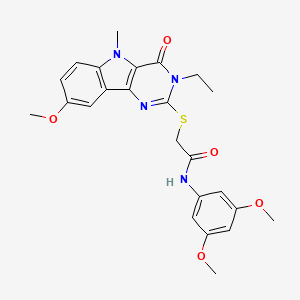
![4-acetyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986312.png)
